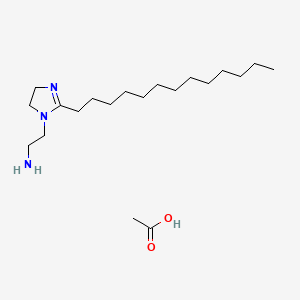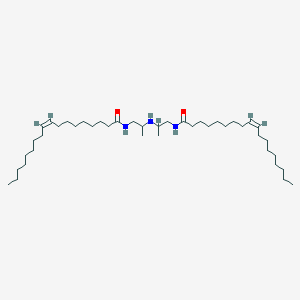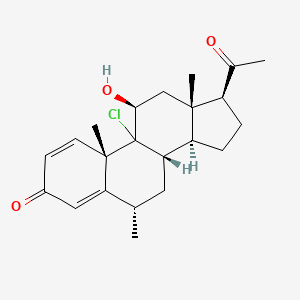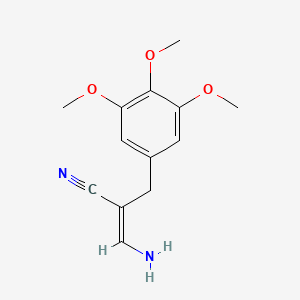
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a tribromophenyl group, which includes three bromine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile typically involves multiple steps, starting with the preparation of the azo compound. The azo coupling reaction is a common method used, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often include acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: Amines are the primary products formed.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
作用機序
The mechanism of action of 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The tribromophenyl group can also contribute to the compound’s activity by interacting with hydrophobic regions of proteins or cell membranes.
類似化合物との比較
Similar Compounds
- 4-((2,4,6-Tribromophenyl)azo)aniline
- 3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)butyronitrile
Uniqueness
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tribromophenyl group and the azo linkage makes it particularly interesting for applications in dye production and as a potential therapeutic agent.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
特性
CAS番号 |
82457-18-9 |
|---|---|
分子式 |
C17H15Br3N4 |
分子量 |
515.0 g/mol |
IUPAC名 |
3-[N-ethyl-4-[(2,4,6-tribromophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H15Br3N4/c1-2-24(9-3-8-21)14-6-4-13(5-7-14)22-23-17-15(19)10-12(18)11-16(17)20/h4-7,10-11H,2-3,9H2,1H3 |
InChIキー |
WYMYABONIVDQQB-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


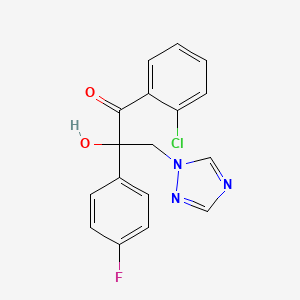

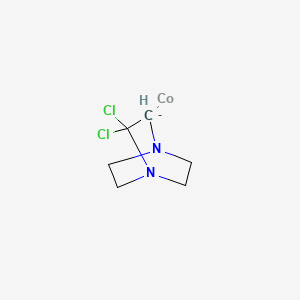




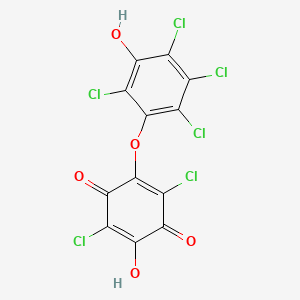
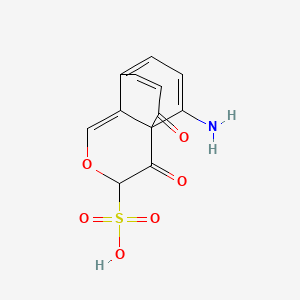
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
